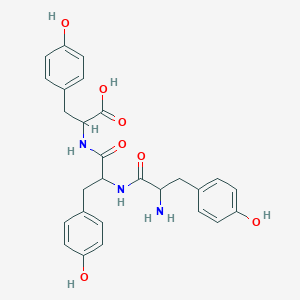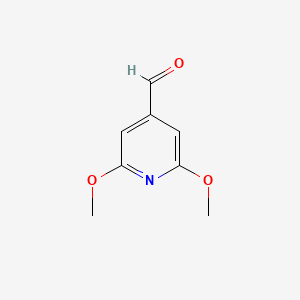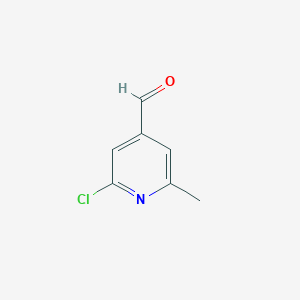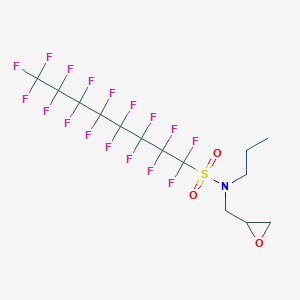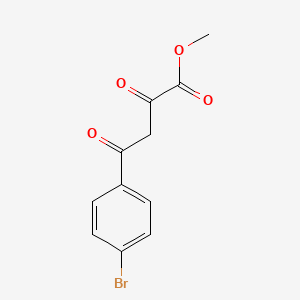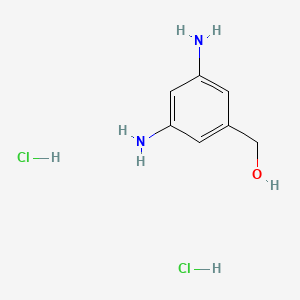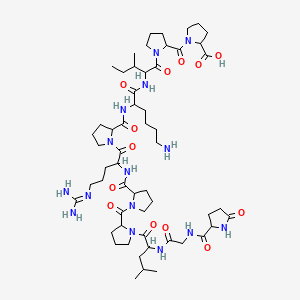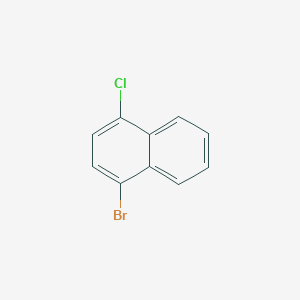
1-Bromo-4-chloronaphthalene
Descripción general
Descripción
1-Bromo-4-chloronaphthalene (1-Br-4-Cl-Naphth) is an organic compound commonly used in laboratory experiments. It is a halogenated aromatic hydrocarbon, containing both a bromine and chlorine atom, and is a colorless solid with a melting point of approximately 90°C. 1-Br-4-Cl-Naphth is a useful synthetic intermediate in the synthesis of polymers and pharmaceuticals, as well as being used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Molecular Motions and Lattice Stability
1-Bromo-4-chloronaphthalene (BCN) has been studied for its unique molecular motions and effects on lattice stability in organic alloys. A study demonstrated that BCN, when combined with 1,4-dichloronaphthalene, forms a stable binary organic alloy with interesting lattice dynamics. BCN shows significant solubility with 1,4-dibromonaphthalene, resulting in unique crystal structures and phonon amalgamation (Bellows & Prasad, 1977).
Kinetics of Inclusion with ß‐Cyclodextrin
The phosphorescence of BCN in nitrogen-purged aqueous solutions containing ß‐cyclodextrin has been researched. Addition of acetonitrile enhances phosphorescence intensity and lifetime. This study suggests that BCN forms a guest-host complex with ß‐cyclodextrin, offering potential applications in molecular encapsulation and environmental sensing (Turro, Bolt, Kuroda, & Tabushi, 1982).
Electron Spin Echo in Triplet State
BCN has been utilized in studying the dephasing of electron spin echo in the triplet state of orientationally disordered crystals. This research provides insights into electronic energy transfer processes in disordered molecular systems, with implications for understanding molecular dynamics in complex environments (Searway, Tro, Martin, & Nishimura, 1986).
Solubility Studies in Bromoderivatives
The solubility of bromoderivatives in BCN has been determined, providing valuable data on temperature dependencies and equilibrium solid phases. This research aids in understanding the solubility characteristics of halogenated compounds in various organic solvents (Semenov, Charykov, & Axel’rod, 2010).
Gamma Irradiation Effects
BCN's behavior under gamma irradiation in ethanol has been examined. The formation of anions and their stability under different temperatures provides insights into the reactivity of halogenated naphthalenes, contributing to our understanding of radiation chemistry (Namiki, 1975).
Propiedades
IUPAC Name |
1-bromo-4-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJECZACFHDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395843 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloronaphthalene | |
CAS RN |
53220-82-9 | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-bromo-4-chloronaphthalene a good model system for studying energy transfer?
A1: 1-bromo-4-chloronaphthalene is an orientationally disordered solid. [] This means the molecules within the crystal structure are randomly oriented. [] This disorder, combined with the presence of a triplet state, allows researchers to study how energy migrates through a system where distances and orientations between molecules are not uniform.
Q2: What is spectral diffusion and how is it studied in 1-bromo-4-chloronaphthalene?
A2: Spectral diffusion refers to the change in the emission spectrum of a molecule over time due to energy transfer processes. [, , ] In 1-bromo-4-chloronaphthalene, researchers use time-resolved spectroscopy techniques to observe how the phosphorescence spectrum changes after excitation. [, ] This provides insights into the mechanisms and timescales of energy transfer within the disordered crystal.
Q3: What role does dipole-dipole coupling and exchange interaction play in energy transfer in this system?
A3: Both dipole-dipole coupling and exchange interaction are potential mechanisms for triplet-triplet energy transfer. [, ] Research suggests that in 1-bromo-4-chloronaphthalene, the dominant mechanism can switch depending on the distance between the excited donor molecule and the acceptor molecule. [] At long distances, dipole-dipole interactions are more likely, while at shorter distances, exchange interactions become dominant. []
Q4: How does the presence of an impurity, like 1,4-dibromonaphthalene, affect energy transfer in 1-bromo-4-chloronaphthalene?
A4: Introducing 1,4-dibromonaphthalene as an impurity into the 1-bromo-4-chloronaphthalene crystal can create traps for the excited state energy. [, ] These traps can alter the energy transfer pathways and lead to changes in the observed fluorescence and phosphorescence emissions. [] The concentration of 1,4-dibromonaphthalene influences the extent of these effects. []
Q5: What experimental techniques are used to study energy transfer in 1-bromo-4-chloronaphthalene?
A5: Researchers employ various techniques, including:
- Laser Line Narrowing: This method uses a narrow-bandwidth laser to excite specific subsets of molecules within the inhomogeneously broadened absorption band. [, ]
- Phosphorescence Microwave Double Resonance: This technique probes the triplet state populations and their dynamics. []
- Time-resolved Spectroscopy: Observing the time-dependent changes in emission spectra helps understand the kinetics of energy transfer. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



